![molecular formula C15H14FNO4S B2546079 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 952946-32-6](/img/structure/B2546079.png)

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

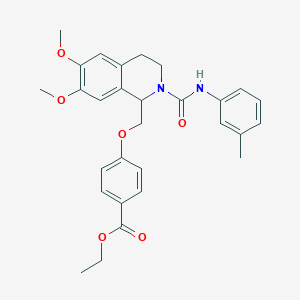

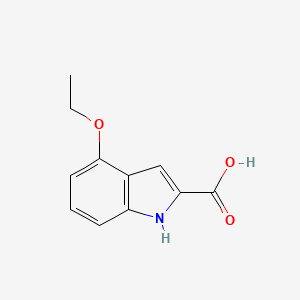

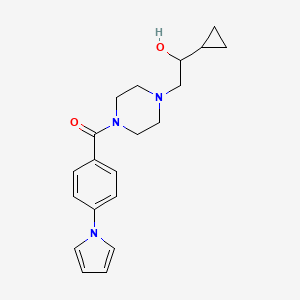

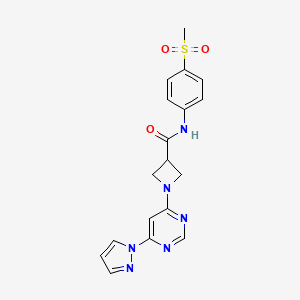

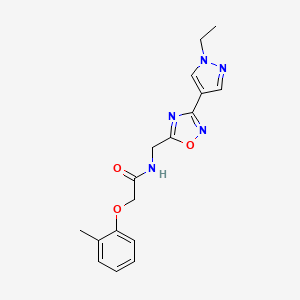

The compound 4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid is a chemical that could potentially be synthesized from 4-methylbenzenesulfonyl chloride as a starting material, as described in the synthesis of related sulfonamide compounds . The presence of a fluorobenzyl group suggests that it may have applications in the development of pharmaceuticals or as an intermediate in organic synthesis, similar to the compounds discussed in the provided papers .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves several steps, including reduction, methylation, oxidation, and purification . For example, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, practical syntheses of 4-fluoro-2-(methylthio)benzylamine and the corresponding sulfone and sulfonamide have been reported, which involve regioselective introduction of the methylthio moiety and further functionalization . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . Density functional theory (DFT) calculations can also be used to predict and analyze the molecular structure, including bond lengths and angles, as well as to compute properties like the Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis . These techniques and analyses would be relevant for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide compounds can be influenced by the substituents on the benzene ring. For instance, the presence of a fluorobenzyl group could affect the compound's reactivity in nucleophilic aromatic substitution reactions . The sulfonamide group itself is known to participate in various chemical reactions, which can be utilized to create a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be determined experimentally. These properties are crucial for the practical application of these compounds in pharmaceuticals or as intermediates in chemical synthesis. Theoretical calculations can also provide insights into properties like dipole moments and thermodynamic properties . The specific properties of this compound would need to be determined through experimental studies and theoretical calculations.

科学的研究の応用

Biochemistry and Enzyme Inhibition

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid and its derivatives have been studied for their interactions with enzymes. For instance, a study on the affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid reveals Tyr115 to be an important determinant of xenobiotic substrate specificity. This study demonstrates the compound's role in modifying enzyme activity and binding affinity, suggesting its potential use in probing enzyme mechanisms and designing enzyme inhibitors (Barycki & Colman, 1993).

Medicinal Chemistry and Drug Development

Research in medicinal chemistry has explored the synthesis and bioactivity of compounds containing this compound or related structures. For example, practical syntheses of 4‐fluoro‐2‐(methylthio)benzylamine and the corresponding sulfone and sulfonamide have been reported, highlighting the compound's relevance in developing new therapeutic agents (Perlow et al., 2007). Similarly, fluorine compounds containing isoxazolylamino and phosphonate groups have shown moderate anticancer activity in vitro, suggesting the potential for further therapeutic applications (Song et al., 2005).

Environmental Science and Remediation

In environmental science, studies have examined the use of fluorinated compounds for detecting and remediating pollutants. For instance, heat-activated persulfate oxidation of PFOA and PFOS under conditions suitable for in-situ groundwater remediation highlights the role of fluorinated compounds in environmental cleanup efforts (Park et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-22(20,21)17(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFOTJDXCGIJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![N'-(2-chloroacetyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2546007.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)